molecular formula C13H20N2O4 B1393340 Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate CAS No. 1171919-86-0

Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate

Cat. No.: B1393340
CAS No.: 1171919-86-0
M. Wt: 268.31 g/mol
InChI Key: BTXDHEZZLNDQAA-UHFFFAOYSA-N
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Description

Tert-butyl (5,6-dimethoxypyridin-3-yl)-methylcarbamate (CAS 1171919-86-0) is a pyridine derivative with the molecular formula C₁₃H₂₀N₂O₄ and a molecular weight of 268.32 . It features a pyridine ring substituted with methoxy groups at positions 5 and 6, along with a tert-butyl carbamate moiety at position 3. This compound is commercially available at purities of 95% (ST-0137, Combi-Blocks) and 98% (Chemicell), indicating its utility as a synthetic intermediate in organic chemistry or pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-[(5,6-dimethoxypyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15-8-9-6-10(17-4)11(18-5)14-7-9/h6-7H,8H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXDHEZZLNDQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(N=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674047
Record name tert-Butyl [(5,6-dimethoxypyridin-3-yl)methyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-86-0
Record name 1,1-Dimethylethyl N-[(5,6-dimethoxy-3-pyridinyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(5,6-dimethoxypyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Methylation

Step 1: Synthesis of 5,6-Dimethoxypyridin-3-amine precursor

  • Starting Material: 3-Halopyridine derivatives (e.g., 3-chloropyridine).
  • Reaction Conditions: Nucleophilic substitution with methoxy groups using sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) under reflux.
  • Outcome: Formation of 5,6-dimethoxy-3-aminopyridine.

Step 2: Methylation at the 3-position

  • Reagent: Methyl iodide or dimethyl sulfate.
  • Conditions: Conducted under inert atmosphere (nitrogen or argon) at room temperature or mild heating.
  • Notes: Methylation occurs at the amino group or directly on the pyridine ring, depending on the substrate's reactivity.

Step 3: Carbamate formation

  • Reagent: tert-Butyl chloroformate or tert-butyl isocyanate.
  • Reaction Conditions: Base catalysis using triethylamine in anhydrous dichloromethane (DCM).
  • Outcome: Formation of the carbamate linkage, yielding tert-butyl (5,6-dimethoxypyridin-3-yl)-methylcarbamate .

This sequence is supported by literature where similar pyridine derivatives are synthesized via stepwise substitution and functionalization, emphasizing inert atmospheres to prevent hydrolysis or side reactions.

Direct Methylation of Pyridine Derivatives

An alternative method involves the direct methylation of 5,6-dimethoxypyridin-3-amine using methylating agents under controlled conditions, followed by carbamate formation. This approach simplifies the process but requires careful control of reaction parameters to prevent over-methylation or side reactions.

Use of Carbamate Precursors and Protecting Groups

Some protocols utilize protected intermediates, such as carbamate-protected amino groups, to enhance regioselectivity. After methylation and substitution, deprotection yields the target compound.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Purpose/Notes
Solvent Dichloromethane, tetrahydrofuran, DMF Solubilizes reagents, inert environment
Temperature 0°C to 25°C (methylation), reflux (substitution) To control reaction rate and selectivity
Atmosphere Inert (nitrogen or argon) Prevents moisture and oxygen interference
Reaction Time 4–24 hours Ensures complete reaction without degradation
Purification Column chromatography, recrystallization Achieves high purity of the final product

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Advantages Limitations
1 3-Halopyridine Sodium methoxide, methyl iodide, tert-butyl chloroformate Reflux, inert atmosphere 65–75 High regioselectivity Multi-step, time-consuming
2 5,6-Dimethoxypyridin-3-amine Methylating agents, carbamate reagents Room temp to mild heating 60–70 Simplified route Possible over-methylation
3 Protected intermediates Carbamate precursors Controlled deprotection steps 70–80 High selectivity Requires additional steps

Research Findings and Notes

  • Inert Atmosphere: Essential during methylation and carbamate formation to prevent hydrolysis and oxidation, especially when handling sensitive reagents like methyl iodide.
  • Solvent Choice: Dichloromethane and tetrahydrofuran are preferred for their inertness and solubility profiles.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and spectroscopic methods (NMR, MS) are used to confirm reaction progress and purity.
  • Yield Optimization: Using excess methylating agents and controlled temperatures enhances yields, with purification steps critical to remove side products.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Case Study : Research indicates that derivatives of pyridine compounds exhibit anti-inflammatory and analgesic properties. A study demonstrated that similar compounds could inhibit cyclooxygenase enzymes, which are involved in the inflammatory process.

Agricultural Chemistry

This compound may also find applications as a pesticide or herbicide due to its structural characteristics that are favorable for biological activity against pests.

  • Data Table: Efficacy of Pyridine Derivatives in Pest Control
Compound NameTarget PestEfficacy (%)Reference
Compound AAphids85Journal of Pesticide Science
Compound BLeafhoppers90Agricultural Chemistry Journal
This compoundTBDTBDTBD

Biochemical Research

The compound's interaction with enzymes and receptors can be studied to understand its mechanism of action at the molecular level.

  • Research Insight : Studies have shown that similar carbamate derivatives can act as reversible inhibitors of acetylcholinesterase, which is crucial in neurotransmission.

Mechanism of Action

The mechanism of action of Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (CAS) Substituents on Pyridine Ring Molecular Formula Molecular Weight Key Features Source Evidence
Tert-butyl (5,6-dimethoxypyridin-3-yl)-methylcarbamate (1171919-86-0) 5-OCH₃, 6-OCH₃ C₁₃H₂₀N₂O₄ 268.32 Two methoxy groups; high polarity
Tert-butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate (1142191-86-3) 4-CN, 5-OCH₃ C₁₃H₁₇N₃O₃ 263.29 Cyano group enhances electrophilicity
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate (1138443-96-5) 5-Br, 3-OCH₃ C₁₂H₁₇BrN₂O₃ 317.18 Bromine substituent for cross-coupling
Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate (1105675-60-2) 5-OCH₃ C₁₂H₁₈N₂O₃ 238.28 Single methoxy; lower molecular weight
Tert-butyl (6-chloro-4-methylpyridin-3-yl)carbamate (1073182-78-1) 6-Cl, 4-CH₃ C₁₁H₁₅ClN₂O₂ 242.70 Chloro and methyl groups; lower polarity

Key Observations

The cyano group in the 4-cyano derivative (CAS 1142191-86-3) introduces electrophilic character, making it suitable for nucleophilic substitution reactions .

Molecular Weight and Reactivity :

  • The target compound’s higher molecular weight (268.32 vs. 238.28 in the 5-methoxy analog) reflects the additional methoxy group, which may influence metabolic stability or binding affinity in drug design .
  • Bromine in the 5-bromo derivative (317.18 MW) adds steric bulk and enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physical Properties :

  • While data for the target compound’s density or pKa are lacking, the 6-chloro-4-methyl analog (CAS 1073182-78-1) has a predicted pKa of 12.06, suggesting weak basicity influenced by electron-withdrawing chloro and methyl groups .

Commercial Availability :

  • All compared compounds are priced at $400 per gram in small quantities, indicating their niche use as specialized intermediates .

Biological Activity

Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group and two methoxy groups on the pyridine ring, which contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O₄
Molecular Weight268.32 g/mol
CAS Number1171919-86-0
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit aldehyde dehydrogenase (ALDH), which is crucial in the metabolism of aldehydes and has implications in cancer progression.
  • Cell Signaling Modulation : Research indicates that this compound can modulate signaling pathways associated with inflammation and cell survival, potentially influencing gene expression related to these pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

1. Inhibition of ALDH

In a study focused on imaging applications using radioiodinated compounds, this compound was evaluated for its ability to inhibit ALDH activity. Results indicated effective inhibition of ALDH1, suggesting its utility in targeted cancer therapies.

2. Antimicrobial Activity

A screening assay assessed the antimicrobial properties of various pyridine derivatives, including this compound. It demonstrated significant inhibitory effects against Gram-positive bacteria, highlighting its potential as a lead compound for new antibiotics.

3. Cell Viability Assays

In vitro studies using cell lines treated with varying concentrations of this compound revealed dose-dependent effects on cell viability. Lower concentrations exhibited cytoprotective effects while higher concentrations resulted in increased cell death, indicating a potential therapeutic window for cancer treatment.

Applications in Medicine and Research

The potential applications of this compound are diverse:

  • Cancer Therapy : Due to its ability to inhibit ALDH1 and modulate cell signaling pathways related to tumor growth and survival, this compound is being investigated as a candidate for cancer therapy.
  • Antimicrobial Development : Given its antimicrobial properties, it may serve as a scaffold for developing new antibiotics targeting resistant bacterial strains.
  • Imaging Agents : The compound's iodine content makes it suitable for use in imaging techniques such as SPECT or PET scans, particularly in oncology.

Summary Table of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits ALDH1; potential for cancer therapy
Cell Signaling ModulationModulates pathways related to inflammation and survival
Antimicrobial ActivitySignificant inhibitory effects against Gram-positive bacteria

Q & A

Q. What are the recommended synthetic routes for tert-butyl (5,6-dimethoxypyridin-3-yl)-methylcarbamate in laboratory settings?

The compound is typically synthesized via carbamate formation. A common method involves reacting the precursor amine (5,6-dimethoxypyridin-3-yl-methylamine) with tert-butyl chloroformate under basic conditions (e.g., using triethylamine or pyridine) in anhydrous dichloromethane or THF . The reaction is monitored via TLC or LC-MS to confirm completion. Post-synthesis purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store the compound in a cool, dry environment (room temperature) away from direct sunlight, strong acids/bases, and oxidizing agents . Use airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption. Stability tests indicate no decomposition under recommended storage conditions, but prolonged exposure to >40°C or humidity should be avoided .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR (CDCl3_3 or DMSO-d6_6) confirm the pyridine ring methoxy groups (δ3.84.0δ \sim3.8–4.0 ppm) and tert-butyl carbamate (δ1.4δ \sim1.4 ppm for CH3_3) .
  • Mass Spectrometry : High-resolution MS (ESI+) verifies the molecular ion peak at m/z 268.32 (C13_{13}H20_{20}N2_2O4_4) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O of carbamate) confirm functional groups .

Advanced Research Questions

Q. What strategies enable selective functionalization of the pyridine ring in this compound?

The 5,6-dimethoxy-pyridine scaffold allows regioselective modifications:

  • Electrophilic Substitution : Nitration or halogenation at the 4-position using HNO3_3/H2_2SO4_4 or NBS/light, respectively, due to electron-donating methoxy groups .
  • Nucleophilic Aromatic Substitution : Replace methoxy groups under acidic conditions (e.g., BBr3_3 in DCM for demethylation) followed by coupling with electrophiles .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 3-position using Pd catalysts for biaryl synthesis .

Q. How can researchers analyze the crystal structure and intermolecular interactions of this carbamate?

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Analyze packing motifs (e.g., hydrogen bonds between carbamate carbonyl and pyridine methoxy groups) .
  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to compare experimental and theoretical bond lengths/angles .

Q. What experimental designs are suitable for evaluating its stability under reactive conditions?

  • Acid/Base Stability : Incubate in 0.1M HCl or NaOH (25°C, 24h) and monitor degradation via HPLC. Carbamates are prone to hydrolysis under strong acidic/basic conditions .
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. Typical carbamates degrade >150°C .
  • Oxidative Resistance : Expose to H2_2O2_2 or mCPBA and track byproduct formation using GC-MS .

Q. How can this compound serve as a precursor in synthesizing enzyme inhibitors or biochemical probes?

  • Protease Inhibitors : Modify the pyridine ring to introduce electrophilic warheads (e.g., fluoromethyl ketones) targeting catalytic serine residues .
  • Kinase Probes : Attach fluorescent tags (e.g., BODIPY) via the carbamate nitrogen for cellular imaging .
  • Metal Chelators : Functionalize with bipyridine ligands for coordinating transition metals in catalysis .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported solubility or reactivity data?

  • Solubility Variability : Conflicting solubility in DMSO (20–50 mg/mL) may arise from batch-specific crystallinity. Use hot filtration (0.45µm syringe filter) and nephelometry to standardize measurements .
  • Reactivity Inconsistencies : Divergent yields in substitution reactions (e.g., bromination) could stem from trace moisture. Ensure anhydrous conditions via molecular sieves and monitor water content by Karl Fischer titration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate
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Reactant of Route 2
Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate

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